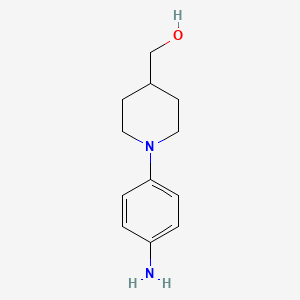

1-(4-Aminophenyl)-4-piperidinemethanol

Description

Historical Overview and Discovery of 1-(4-Aminophenyl)-4-piperidinemethanol and Related Scaffolds

The precise historical account of the first synthesis or discovery of this compound is not prominently documented in readily available scientific literature. However, its origins can be traced through the broader history of piperidine (B6355638) synthesis and the development of N-arylpiperidine derivatives. The synthesis of piperidine itself dates back to the late 19th century, with early methods involving the reduction of pyridine. nih.gov

The development of synthetic routes to N-arylpiperidines gained momentum with the advent of modern organic chemistry. A common and historically significant method for the synthesis of such compounds involves the nucleophilic aromatic substitution of an activated aryl halide with piperidine or a derivative thereof. For instance, the synthesis of the related precursor, 1-(4-nitrophenyl)piperidine (B1293623), can be achieved by reacting 1-bromo-4-nitrobenzene (B128438) with piperidine in the presence of a base. Subsequent reduction of the nitro group to an amine would then yield the 1-(4-aminophenyl)piperidine scaffold.

The introduction of the 4-hydroxymethyl group onto the piperidine ring is another key synthetic transformation. A general and established method for this is the reduction of a 4-piperidinecarboxylic acid derivative. For example, α,α-diphenyl-4-piperidinemethanol can be synthesized from 4-piperidinecarboxylic acid through a multi-step process involving N-acetylation, Friedel-Crafts acylation, Grignard reaction, and deprotection. google.com While this example illustrates a more complex derivative, the fundamental step of reducing a carboxyl group at the 4-position to a hydroxymethyl group is a common strategy.

Therefore, it can be inferred that the synthesis of this compound was likely first achieved through a combination of these established synthetic methodologies: the arylation of a 4-piperidinemethanol (B45690) precursor or the reduction of a 4-carboxyl or 4-ester functionalized 1-(4-nitrophenyl)piperidine followed by the reduction of the nitro group. The specific discovery of this compound would have been driven by the systematic exploration of structure-activity relationships (SAR) within the broader class of aminophenylpiperidine derivatives.

Structural Significance and Research Rationale for Investigating this compound

The structural architecture of this compound combines several key features that underpin the rationale for its scientific investigation. The piperidine ring, in its preferred chair conformation, provides a non-planar scaffold that allows for the precise spatial orientation of its substituents. acs.org This three-dimensionality is crucial for specific interactions with biological targets.

The 4-piperidinemethanol group adds another layer of functionality. The primary alcohol can engage in hydrogen bonding and can be a site for further chemical modification or metabolic transformation. The presence of this polar group can also impact the molecule's solubility and pharmacokinetic profile.

The rationale for investigating this compound and its derivatives is rooted in the established pharmacological importance of the 4-phenylpiperidine (B165713) and N-arylpiperazine scaffolds. nih.govwikipedia.orgnih.gov Derivatives of 4-phenylpiperidine are known to exhibit a wide range of biological activities, including analgesic and central nervous system effects. wikipedia.org Similarly, the N-arylpiperazine motif is a well-known "privileged scaffold" found in numerous approved drugs. The structural similarity of this compound to these pharmacologically validated scaffolds suggests its potential as a building block for the discovery of new therapeutic agents.

Scope and Objectives of Current Academic Research on this compound

While specific, large-scale research programs dedicated solely to this compound are not extensively reported, its structural motifs are actively explored in several areas of medicinal chemistry and drug discovery. The primary objectives of academic research involving this and related scaffolds can be summarized as follows:

Exploration of Novel Bioactivities: A major focus is the synthesis of libraries of derivatives based on the this compound core and screening them for a wide range of biological activities. This includes, but is not limited to, analgesic, anti-inflammatory, anticancer, and neuropharmacological effects. tandfonline.comijnrd.orgresearchgate.netresearchgate.net The goal is to identify novel lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand how modifications to the different parts of the molecule—the aminophenyl ring, the piperidine core, and the hydroxymethyl group—affect its biological activity and selectivity. nih.gov This involves synthesizing analogues with various substituents on the aromatic ring, altering the substitution pattern on the piperidine, and modifying the hydroxymethyl group to establish a clear SAR.

Development of Molecular Probes and Research Tools: Derivatives of this compound can be designed and synthesized as molecular probes to study biological targets. For example, radiolabeled or fluorescently tagged versions could be used to investigate the binding and function of specific receptors or enzymes.

Optimization of Pharmacokinetic Properties: Research is also directed towards modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability. This is a critical aspect of translating a biologically active compound into a viable drug candidate.

The following table summarizes the key structural components and their potential contributions to the research interest in this compound:

| Structural Component | Potential Contribution to Bioactivity and Research Interest |

| Piperidine Ring | Provides a three-dimensional scaffold for precise substituent orientation. |

| 1-(4-Aminophenyl) Group | Offers sites for hydrogen bonding, potential for salt formation, and can participate in aromatic interactions. The amino group is a key site for chemical modification. |

| 4-Hydroxymethyl Group | Acts as a hydrogen bond donor/acceptor, influences solubility, and provides a handle for further derivatization. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(4-aminophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSBNCURYURIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283225 | |

| Record name | 1-(4-Aminophenyl)-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-86-7 | |

| Record name | 1-(4-Aminophenyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471937-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Aminophenyl 4 Piperidinemethanol

Established Synthetic Routes to 1-(4-Aminophenyl)-4-piperidinemethanol

The construction of this compound can be achieved through several well-established synthetic pathways. These routes can be broadly categorized into stepwise strategies and convergent or divergent approaches, each with its own set of advantages and challenges.

Stepwise Synthesis Strategies

Stepwise strategies involve the sequential construction of the target molecule, typically by first forming the N-aryl piperidine (B6355638) core followed by modification of the functional groups. A common and logical approach begins with the N-arylation of a suitable piperidine precursor, followed by the reduction of a nitro group to the desired aniline (B41778).

One plausible stepwise synthesis commences with the readily available 4-piperidinemethanol (B45690). This intermediate can be subjected to a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, to yield 1-(4-nitrophenyl)-4-piperidinemethanol. The nitro group in this intermediate is then reduced to the primary amine, affording the final product. The reduction of the nitro group can be accomplished using various established methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using chemical reducing agents such as tin(II) chloride or sodium dithionite. sci-hub.seuniba.it The chemoselectivity of this reduction is crucial to avoid affecting the hydroxymethyl group or the piperidine ring. sci-hub.se

An alternative stepwise route involves the initial synthesis of 1-(4-nitrophenyl)piperidine-4-carboxylic acid, which can be prepared by reacting 4-piperidinecarboxylic acid with a 4-halonitrobenzene. The carboxylic acid is then reduced to the primary alcohol, 1-(4-nitrophenyl)-4-piperidinemethanol. This reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The final step is the reduction of the nitro group to the amine, as described previously. This pathway may require protection of the carboxylic acid group during the N-arylation step to prevent side reactions.

Convergent and Divergent Synthetic Approaches for Piperidine and Phenylamine Moieties

Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and its analogs. These approaches involve the synthesis of key building blocks that are then combined in the later stages of the synthesis.

A convergent approach could involve the separate synthesis of a protected 4-aminophenyl component and a 4-piperidinemethanol derivative. For instance, a protected 4-haloaniline, such as N-Boc-4-bromoaniline, can be coupled with 4-piperidinemethanol using a Buchwald-Hartwig amination reaction. bristol.ac.ukresearchgate.net Subsequent deprotection of the amine group would yield the target compound. The hydroxyl group on the piperidine may require protection, for example as a silyl (B83357) ether, to prevent interference with the coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Piperidinemethanol | 4-Fluoronitrobenzene | K₂CO₃ | DMSO | 120 | - | General |

| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | LiAlH₄ | THF | rt | - | General | |

| N-Boc-4-bromoaniline | 4-Piperidinemethanol | Pd₂(dba)₃, ligand | Toluene (B28343) | 80-110 | - | bristol.ac.ukresearchgate.net |

| 4-Piperidinemethanol | 4-Nitroaniline | NaBH(OAc)₃ | DCE | rt | - | researchgate.net |

A divergent strategy could start from a common intermediate, such as 1-(4-nitrophenyl)piperidine-4-one. This intermediate can be synthesized by the reaction of piperidin-4-one with a 4-halonitrobenzene. From this ketone, the hydroxymethyl group can be introduced via a Wittig reaction to form an exocyclic double bond, followed by hydroboration-oxidation. Alternatively, the ketone can be converted to the corresponding nitrile, which is then reduced to the amine and subsequently to the alcohol. This divergent intermediate allows for the synthesis of various derivatives by modifying the ketone functionality before the final reduction of the nitro group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

In the context of Buchwald-Hartwig amination, the selection of the palladium catalyst and the phosphine (B1218219) ligand is paramount. For the coupling of piperidines, bulky electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups have shown high efficacy. bristol.ac.ukresearchgate.net The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate, is also crucial for the catalytic cycle. bristol.ac.uknih.gov

For the reduction of the nitro group, the choice of catalyst and reaction conditions can influence the chemoselectivity. Catalytic transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a palladium catalyst can be a mild and effective method. nbu.ac.in Optimization of pressure and temperature is important in catalytic hydrogenation to ensure complete reduction of the nitro group without affecting other functional groups. rsc.orgmit.edu

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. These advancements are also being applied to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved through several strategies.

One key area is the use of greener solvents. Traditional solvents for N-arylation reactions, such as toluene and dioxane, are being replaced with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). acs.orgnih.gov Water has also been explored as a solvent for palladium-catalyzed coupling reactions, often in the presence of surfactants to facilitate the reaction between the organic substrates. researchgate.net

The use of catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. Further improvements include the development of highly active catalysts that can be used at low loadings, and the use of recoverable and reusable catalysts. uniba.it

| Green Approach | Example | Advantage | Reference |

| Alternative Solvents | 2-Methyltetrahydrofuran (2-MeTHF) in Buchwald-Hartwig amination | Reduced environmental impact compared to traditional solvents like toluene or dioxane. | acs.orgnih.gov |

| Catalytic Methods | Low-loading palladium catalysts for C-N coupling | Reduces metal waste and cost. | acsgcipr.org |

| Renewable Feedstocks | Synthesis of piperidine building blocks from bio-based materials | Reduces reliance on fossil fuels. | dtic.mil |

Catalyst Development for Aminophenyl and Piperidinemethanol Linkages

The development of new and improved catalysts is a major driving force in advancing the synthesis of molecules like this compound. Research in this area focuses on enhancing catalyst activity, stability, and selectivity.

For the crucial C-N bond formation step, significant progress has been made in the design of palladium catalysts with tailored ligands. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, offering high stability and activity in cross-coupling reactions. researchgate.net The development of pre-formed palladium-NHC complexes has simplified the application of these catalysts in synthesis.

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper and nickel for C-N coupling reactions. While copper-catalyzed Ullmann-type reactions have been known for a long time, modern research focuses on developing ligand-assisted copper-catalyzed reactions that proceed under milder conditions. acsgcipr.org Nickel catalysts are also showing promise for the amination of aryl halides and sulfonates. acsgcipr.org

For the reduction of the nitro group, recent developments include the use of non-precious metal catalysts based on cobalt, nickel, or iron, which offer a more sustainable alternative to palladium and platinum. nbu.ac.in These catalysts are often supported on materials like nitrogen-doped carbon to enhance their activity and stability. sci-hub.se

Flow Chemistry Applications and Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of piperidine derivatives necessitates the development of scalable and efficient methodologies. While specific literature on the flow chemistry synthesis of this compound is not extensively detailed, general principles applied to related structures suggest potential pathways. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

For the synthesis of N-arylpiperidines, palladium-catalyzed Buchwald-Hartwig amination is a common and powerful tool. Adapting such reactions to a flow chemistry setup can lead to scalable processes. For instance, the coupling of a protected 4-piperidinemethanol with a suitable p-nitro-substituted aryl halide could be performed in a packed-bed reactor containing a supported palladium catalyst. The subsequent reduction of the nitro group to an amine could be achieved in a sequential flow reactor, for example, using a continuous hydrogenation system with a catalyst like palladium on carbon (Pd/C). This multi-step continuous process would minimize manual handling and reduce reaction times.

A patent for a related compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, describes a synthesis route involving a Buchwald-Hartwig coupling reaction that achieved a high yield and purity, noting that the process is simple, operable, and suitable for industrialization. patsnap.com Such methods, which use readily available starting materials and conventional reaction steps, are prime candidates for adaptation to scalable, continuous flow systems. patsnap.com The key challenge often lies in preventing catalyst leaching and deactivation, which can be addressed by using immobilized catalysts or scavenger resins within the flow path.

Stereochemical Considerations in this compound Synthesis

While this compound itself is achiral, the introduction of substituents onto the piperidine ring or the synthesis of its isomers can create one or more stereocenters, making stereochemical control a critical aspect of its synthesis. For example, in the positional isomer 1-(4-aminophenyl)-3-piperidinemethanol, the C3 position is a chiral center.

The stereoselective synthesis of substituted piperidines is a well-established field in organic chemistry. nih.gov Strategies often rely on several key approaches:

Chiral Pool Synthesis: Starting from readily available chiral precursors.

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity in the formation of the piperidine ring or the introduction of substituents.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

For instance, the stereoselective synthesis of α-aminophosphonates, a related class of compounds, often involves the addition of phosphites to chiral imines. nih.gov A similar strategy could be envisioned for related piperidine syntheses. Rhodium-catalyzed C-H functionalization has also been shown to proceed with high diastereoselectivity and enantioselectivity by using appropriate chiral ligands on the metal center. nih.gov These methods allow for the controlled synthesis of specific stereoisomers of piperidine derivatives. nih.gov

When synthesizing analogs, such as those used in the development of CCR5 antagonists, the stereochemistry can be crucial for biological activity. rsc.org For example, studies on piperazinopiperidine-based antagonists revealed that the S-configuration of a substituent on the piperazine (B1678402) ring was vital for binding to the receptor. rsc.org Therefore, any synthesis of chiral analogs or derivatives of this compound intended for biological evaluation must carefully control and characterize the stereochemistry of the final products.

Chemical Reactivity and Transformation Mechanisms of 1 4 Aminophenyl 4 Piperidinemethanol

Reactions Involving the Amino Group (e.g., acylation, diazotization, condensation)

The primary aromatic amino group, attached to the phenyl ring, is a nucleophilic center and a key site for a variety of chemical modifications. Its reactivity is characteristic of anilines.

Acylation: The amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)acetamide. This type of derivatization is common in medicinal chemistry to modify the properties of a parent compound. A related compound, N-(4-aminophenyl)piperidine, is used as a reactant for the synthesis of various amides, including amino acid arylamides. sigmaaldrich.com

Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly versatile intermediate. It can undergo a range of Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring, or azo coupling reactions with activated aromatic compounds to form brightly colored azo dyes.

Condensation: The amino group can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form Schiff bases (imines). These reactions are typically reversible and may require acid or base catalysis. Furthermore, the nucleophilicity of the amino group allows it to be used in more complex condensation protocols, such as in the synthesis of heterocyclic systems or as a derivatization agent to enhance the detectability of other molecules like organic acids. rowan.edunsf.gov In a study, N-(4-aminophenyl)piperidine was used as a derivatization tag with a high proton affinity to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunsf.gov

A summary of representative reactions involving the amino group is presented below.

Interactive Data Table: Reactions of the Amino Group| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl), Base | Amide | Forms a stable amide linkage. |

| Acylation | Acid anhydride (B1165640) ((RCO)₂O) | Amide | Another common method for amide formation. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Highly reactive intermediate for further synthesis. |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Schiff Base (Imine) | Reversible formation of a C=N double bond. |

Reactions Involving the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The primary hydroxyl group located on the piperidine (B6355638) ring is another key reactive site, capable of undergoing reactions typical of primary alcohols.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). organic-chemistry.org The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid and requires the removal of water to drive it to completion. Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) provides a more efficient route to the corresponding ester. Porous phenolsulfonic acid-formaldehyde (PSF) resin has been shown to be an effective solid-acid catalyst for the esterification of fatty acids. organic-chemistry.org

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C bond.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to the corresponding aldehyde, 1-(4-aminophenyl)piperidine-4-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of the carboxylic acid, 1-(4-aminophenyl)piperidine-4-carboxylic acid.

A summary of representative reactions involving the hydroxyl group is shown below.

Interactive Data Table: Reactions of the Hydroxyl Group| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Esterification | Carboxylic acid (R-COOH), H⁺ | Ester | Equilibrium process; requires water removal. |

| Esterification | Acyl chloride (R-COCl), Pyridine | Ester | High-yielding, non-reversible method. |

| Etherification | 1. NaH; 2. Alkyl halide (R-X) | Ether | Williamson ether synthesis. |

| Mild Oxidation | PCC, CH₂Cl₂ | Aldehyde | Stops at the aldehyde stage. |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid | Oxidizes the primary alcohol fully. |

Oxidation-Reduction Chemistry and Stability Studies

The molecule possesses functional groups susceptible to both oxidation and reduction.

Oxidation: As mentioned, the primary alcohol can be oxidized. The aromatic amino group is also sensitive to oxidation. Strong oxidizing agents can convert the aniline (B41778) moiety into colored products, and electrochemical oxidation can lead to the formation of reactive quinone-imine species that can react with nucleophiles. researchgate.net

Reduction: The aromatic ring can be hydrogenated to a cyclohexyl ring under catalytic hydrogenation conditions (e.g., H₂/Rh or Pt), though this typically requires harsh conditions.

Stability: The stability of the compound can be affected by various factors. A study on a related compound, 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), showed that it was sensitive to acidic and basic conditions, leading to amide hydrolysis. researchgate.netnih.gov CLEFMA was most stable at a neutral pH. researchgate.netnih.gov It was also found to be sensitive to high temperatures and UV light, which caused isomerization. researchgate.netnih.gov Based on this, 1-(4-Aminophenyl)-4-piperidinemethanol is likely to be most stable under neutral, refrigerated, and light-free conditions. The aniline portion of the molecule may be prone to slow air oxidation over time, often resulting in discoloration of samples.

Acid-Base Properties and Protonation States in Different Media

This compound is an amphiprotic compound with two basic nitrogen atoms and a weakly acidic hydroxyl group.

Basicity: The two nitrogen atoms are the primary basic centers. The piperidine nitrogen is a secondary alkyl amine with a typical pKa value for its conjugate acid in the range of 10-11. The aromatic amino group (aniline moiety) is significantly less basic due to the delocalization of the nitrogen lone pair into the aromatic π-system. The pKa of the anilinium ion is typically around 4.5-5.5.

Protonation States:

In strongly acidic media (pH < 4): Both the piperidine nitrogen and the aromatic amino group will be protonated, resulting in a dicationic species.

In moderately acidic to neutral media (pH ~ 6-9): The more basic piperidine nitrogen will be protonated, while the less basic aromatic amino group will be in its neutral form. The molecule will exist primarily as a monocation.

In alkaline media (pH > 11): Both nitrogen atoms will be in their neutral, deprotonated state. The molecule will be uncharged.

The hydroxyl group is a very weak acid, with a pKa typically above 15, and would only be deprotonated under very strongly basic conditions. The high proton affinity of related N-(4-aminophenyl)piperidine structures has been utilized to improve their detection in mass spectrometry. rowan.edunsf.gov

Interactive Data Table: Predicted Protonation States

| pH Range | Piperidine Nitrogen (pKa ~10-11) | Aromatic Amino Group (pKa ~4.5-5.5) | Predominant Species |

|---|---|---|---|

| pH < 4 | Protonated (-NH₂⁺-) | Protonated (-NH₃⁺) | Dication |

| pH 6-9 | Protonated (-NH₂⁺-) | Neutral (-NH₂) | Monocation |

| pH > 11 | Neutral (-NH-) | Neutral (-NH₂) | Neutral Molecule |

Spectroscopic and Analytical Characterization Methodologies for 1 4 Aminophenyl 4 Piperidinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-Aminophenyl)-4-piperidinemethanol, distinct signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the piperidine (B6355638) ring and methanol (B129727) group are expected. The aromatic protons would typically appear as a set of doublets in the downfield region (approximately 6.5-7.5 ppm) due to the electron-donating effect of the amino group. The protons on the piperidine ring would exhibit more complex splitting patterns in the upfield region (typically 1.0-3.5 ppm), with their chemical shifts influenced by their axial or equatorial positions and proximity to the nitrogen atom and the hydroxymethyl group. The methylene (B1212753) protons of the CH₂OH group and the single proton of the OH group would also give characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks for each unique carbon atom are anticipated. The aromatic carbons would resonate in the 110-150 ppm range, while the carbons of the piperidine ring and the methanol group would appear in the upfield region. The chemical shifts would be influenced by the substitution pattern and the electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, helping to assign the complex multiplets of the piperidine ring. HSQC would correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

While specific experimental data for this compound is not widely published, data from analogous structures like 4-(aminomethyl)piperidine (B1205859) can provide insight into the expected chemical shifts for the piperidine moiety. For instance, in 4-(aminomethyl)piperidine, the piperidine protons appear in the range of 1.0 to 3.1 ppm. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet |

| Aromatic (meta to NH₂) | ~ 6.9 - 7.1 | Doublet |

| Piperidine (axial) | ~ 1.2 - 1.8 | Multiplet |

| Piperidine (equatorial) | ~ 1.8 - 3.2 | Multiplet |

| -CH₂OH | ~ 3.4 - 3.6 | Doublet |

| -OH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-NH₂) | ~ 140 - 145 |

| Aromatic (C-N) | ~ 145 - 150 |

| Aromatic (CH) | ~ 115 - 120 |

| Piperidine (CH₂) | ~ 25 - 55 |

| Piperidine (CH) | ~ 35 - 45 |

Mass Spectrometry (MS) Applications (e.g., HRMS, fragmentation analysis)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the protonated molecule [M+H]⁺ of this compound. This allows for the calculation of its elemental formula (C₁₂H₁₈N₂O), confirming the molecular identity with high accuracy. The expected exact mass would be approximately 207.1497 for the [M+H]⁺ ion.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting daughter ions provide structural information. For this compound, characteristic fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the piperidine ring, and fragmentation of the aminophenyl moiety. The presence of the piperidine ring can lead to characteristic neutral losses. chemicalbook.com The study of primary aromatic amines shows that a common fragmentation process involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 207.1497 | [M+H]⁺ | Protonated parent molecule |

| 189.1391 | [M+H - H₂O]⁺ | Loss of water |

| 176.1310 | [M+H - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 120.0813 | [C₇H₁₀N]⁺ | Cleavage of the N-aryl bond |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol group would be a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-N stretching of the aromatic amine is expected around 1250-1360 cm⁻¹, and the C-O stretching of the primary alcohol should appear in the 1000-1075 cm⁻¹ range. The aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. Studies on 4-piperidinemethanol (B45690) show characteristic IR bands for the piperidine and alcohol functionalities. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric breathing mode of the phenyl ring would give a strong signal.

Table 4: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1360 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of the aminophenyl chromophore. The primary absorption band, resulting from the π → π* transition of the benzene (B151609) ring, would likely be observed around 200-220 nm. A second, weaker band (the B-band), which is symmetry-forbidden but often observed due to vibrational coupling, is expected around 250-290 nm. The presence of the amino group, an auxochrome, is known to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. For example, studies on piperidine's reaction with p-nitrophenyl acetate (B1210297) show distinct UV-Vis bands. researchgate.net

Table 5: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Phenyl ring | ~ 200 - 220 |

| π → π* (B-band) | Phenyl ring | ~ 250 - 290 |

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of polar aromatic compounds. A C18 column would likely be used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection would typically be performed using a UV detector set to one of the compound's absorption maxima. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. For related piperidine compounds that lack a strong UV chromophore, derivatization or the use of charged aerosol detection (CAD) has been employed. researcher.lifeepa.gov

Gas Chromatography (GC): Due to its relatively high boiling point and polar functional groups, direct analysis of this compound by GC may be challenging without derivatization. Silylation of the hydroxyl and amino groups to increase volatility and thermal stability would likely be necessary for successful GC analysis. A polar capillary column would be suitable for separation, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 6: Summary of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 471937-86-7 | C₁₂H₁₈N₂O |

| Piperidine | 110-89-4 | C₅H₁₁N |

| 4-(Aminomethyl)piperidine | 7144-05-0 | C₆H₁₄N₂ |

| p-Nitrophenyl acetate | 830-03-5 | C₈H₇NO₄ |

Computational and Theoretical Chemistry Studies on 1 4 Aminophenyl 4 Piperidinemethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electronic structure, molecular geometry, and vibrational energies.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-(4-Aminophenyl)-4-piperidinemethanol. DFT calculations focus on the electron density to determine the ground-state properties of a molecule.

For piperidine (B6355638) derivatives, DFT has been successfully used to optimize molecular geometry, analyze electronic stability, and predict reactivity. researchgate.net Studies on related compounds, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, have utilized DFT methods like B3LYP with a 6-311++G(d,p) basis set for geometry optimization. researchgate.net The electronic structure of this compound is characterized by the interplay between the electron-donating amino group (-NH2) on the phenyl ring and the piperidine-methanol moiety.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed across the aromatic system.

Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom of the amino group and the oxygen of the methanol (B129727) group are expected to be sites for electrophilic attack, as indicated by Molecular Electrostatic Potential (MEP) maps generated from DFT calculations.

Table 1: Calculated Electronic Properties of a Representative Piperidine Analog (Illustrative) Note: This table is illustrative, based on typical values for similar aromatic amines and piperidine derivatives, as specific data for the target compound is not available.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.2 eV | Electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Chemical reactivity and stability |

| Electronegativity (χ) | ~ 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.2 eV | Resistance to change in electron configuration |

Ab Initio Calculations of Molecular Geometry and Vibrational Frequencies

Ab initio (from first principles) calculations solve the Schrödinger equation without using empirical data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental for determining precise molecular geometries and predicting vibrational spectra.

The geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. The piperidine ring is expected to adopt a stable chair conformation, which is the lowest energy conformation for most piperidine derivatives. wikipedia.org The substituents—the 4-aminophenyl group at the nitrogen (N1) and the hydroxymethyl group at the C4 position—can exist in either axial or equatorial positions. The large aminophenyl group is strongly favored to be in the equatorial position to minimize steric hindrance. Similarly, the hydroxymethyl group at C4 is also expected to prefer the equatorial orientation.

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For complex molecules, the calculated harmonic frequencies are often scaled by an empirical factor to better match the fundamental frequencies observed experimentally, which corrects for anharmonicity and limitations in the theoretical model. nih.gov

A study on the related compound 4-piperidinemethanol (B45690) involved calculations at the B3LYP/6-31+G** level to interpret its vibrational spectra. researchgate.net For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, C-N stretching of the aryl-amine bond, O-H stretching of the methanol group, and various C-H and ring vibrations.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: This table is based on characteristic frequencies for the functional groups present and data from similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3200-3400 | Hydroxymethyl group |

| N-H Stretch (asymmetric) | 3400-3500 | Amino group |

| N-H Stretch (symmetric) | 3300-3400 | Amino group |

| C-H Stretch (aromatic) | 3000-3100 | Phenyl ring |

| C-H Stretch (aliphatic) | 2850-2960 | Piperidine ring and CH₂OH |

| C=C Stretch | 1580-1620 | Aromatic ring |

| N-H Bend | 1550-1650 | Amino group |

| C-O Stretch | 1000-1050 | Primary alcohol |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The potential energy surface (PES), or energy landscape, maps the energy of a molecule as a function of its geometry. wikipedia.org Understanding this landscape is crucial for determining the most stable conformers and the energy barriers between them.

For this compound, the primary degrees of freedom include the chair conformation of the piperidine ring and the rotation around the C-N bond connecting the phenyl ring to the piperidine nitrogen. The piperidine ring itself prefers a chair conformation. acs.org A detailed computational study on the simpler 4-piperidinemethanol molecule found that it exists as an equilibrium mixture of two stable chair conformers in the gas phase: one where both the N-H and C4-CH₂OH groups are equatorial (4eNe), and another where the N-H is axial and the C4-CH₂OH is equatorial (4eNa). researchgate.net The 4eNe conformer was identified as the most stable.

In this compound, the large 4-aminophenyl group at the nitrogen atom would create significant steric strain in an axial position, thus strongly favoring an equatorial orientation. The hydroxymethyl group at the C4 position is also more stable in the equatorial position. Therefore, the global minimum on the energy landscape is predicted to be the conformer with both the 1-aryl and 4-hydroxymethyl substituents in equatorial positions. The energy landscape also includes higher-energy twist-boat conformations, but these are generally less stable than the chair forms for piperidine rings. nih.gov

Molecular Dynamics Simulations (e.g., solvation effects, intermolecular interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, solvation effects, and intermolecular interactions that are not accessible through static quantum calculations.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds. researchgate.net This allows for the observation of how the molecule interacts with its environment.

Key insights from MD simulations would include:

Solvation Effects: How water molecules arrange around the solute, forming hydrogen bonds with the amino (-NH2) and hydroxyl (-OH) groups. The stability of these hydrogen bonds can be analyzed to understand the molecule's solubility and interactions in an aqueous environment.

Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations show the transitions between them and the flexibility of the molecule in solution. The piperidine ring may exhibit dynamic fluctuations, and the orientation of the substituent groups can be monitored over time.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation and the formation of intermolecular hydrogen bonds, for example, between the hydroxyl group of one molecule and the amino group of another. In solid-state simulations, these interactions determine the crystal packing structure. For instance, studies on solid 4-piperidinemethanol suggest that it forms chains stabilized by intermolecular O-H···N hydrogen bonds. researchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational models are essential in modern drug discovery for establishing these relationships and guiding the design of more potent and selective molecules. nist.gov

For this compound, SAR studies would involve analyzing how modifications to its structure affect a specific biological endpoint. This requires a dataset of analogous compounds with measured activities. The core structure, consisting of the aminophenyl ring linked to a 4-substituted piperidine, is a common scaffold in medicinal chemistry. nih.govenamine.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical model to correlate the chemical structures of a series of compounds with their biological activities. nih.gov The "structure" is represented by numerical values called molecular descriptors, which quantify various physicochemical properties of the molecules.

A QSAR study on analogs of this compound would follow these general steps:

Dataset Collection: A set of structurally related compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC50) is compiled. For example, a series of 4-phenylpiperidine (B165713) derivatives has been the subject of QSAR studies for their opioid receptor activity. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.com

For a series of this compound analogs, a QSAR model could reveal which properties are critical for activity. For example, it might show that activity is positively correlated with the hydrogen-bond-donating capacity of the molecule and negatively correlated with its lipophilicity (logP). Such a model provides a theoretical framework for designing new, more potent analogs by optimizing these key structural features. rsc.org

Table 3: Common Molecular Descriptors Used in QSAR Studies of Piperidine Analogs

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial Charges | Distribution of electrons, ability to form electrostatic interactions. |

| Steric | Molecular Volume / Surface Area | Size and shape of the molecule, influencing receptor fit. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability and solubility. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with a biological target. |

Pharmacophore Modeling and Virtual Screening Approaches (for in vitro mechanistic studies)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For this compound and its derivatives, pharmacophore models can be developed to guide in vitro mechanistic studies by identifying key interaction points that may be responsible for its biological activity.

A hypothetical pharmacophore model for this compound can be constructed based on its structural features, which include a hydrogen bond donor (the primary amine and the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group), an aromatic ring, and hydrophobic features (the piperidine ring). These features can be spatially mapped to create a 3D representation of the molecule's potential interaction points.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Description | Potential Interacting Residues in a Biological Target |

| Hydrogen Bond Donor (HBD) | The -NH2 group on the phenyl ring and the -OH group on the piperidinemethanol moiety can donate hydrogen bonds. | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the piperidine ring and the oxygen atom of the hydroxyl group can accept hydrogen bonds. | Serine, Threonine, Tyrosine, Histidine |

| Aromatic Ring (AR) | The phenyl group can engage in π-π stacking or hydrophobic interactions. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic (HY) | The aliphatic piperidine ring contributes to hydrophobic interactions. | Leucine, Isoleucine, Valine |

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sciengpub.ir By employing a pharmacophore model of this compound as a filter, virtual screening can be utilized to search compound databases for molecules with similar pharmacophoric features. This approach can help in identifying compounds with potentially similar mechanisms of action, which can then be prioritized for in vitro testing. This process aids in the elucidation of the molecular basis of action by comparing the activities of structurally related compounds that fit the pharmacophore model. For instance, a virtual screening campaign could be designed to identify compounds that mimic the key interactions of this compound with a hypothesized biological target, and subsequent in vitro assays on the identified hits would help to validate the initial mechanistic hypothesis. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. nrel.govnih.gov These predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.

The theoretical 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set. bris.ac.ukbohrium.com The calculated chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl C1-NH2 | - | 142.0 |

| Phenyl C2, C6 | 6.85 | 118.5 |

| Phenyl C3, C5 | 6.60 | 115.0 |

| Phenyl C4-N | - | 140.0 |

| Piperidine N1 | - | 52.5 |

| Piperidine C2, C6 | 3.50 | 50.0 |

| Piperidine C3, C5 | 1.80 | 28.0 |

| Piperidine C4 | 1.50 | 42.0 |

| Piperidine C4-CH2OH | 3.45 | 68.0 |

| Piperidine C4-CH2OH | 4.50 (OH) | - |

Similarly, the vibrational frequencies in the Infrared (IR) spectrum of this compound can be predicted through DFT calculations. researchgate.netmdpi.com These calculations can help in assigning the observed experimental bands to specific vibrational modes within the molecule.

Table 3: Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| O-H Stretch | 3400 | Hydroxyl group |

| N-H Stretch | 3350, 3250 | Primary amine |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl ring |

| C-H Stretch (Aliphatic) | 2950-2850 | Piperidine ring and methanol group |

| C=C Stretch (Aromatic) | 1600, 1510 | Phenyl ring |

| C-N Stretch | 1320 | Aryl-amine and piperidine nitrogen |

| C-O Stretch | 1050 | Primary alcohol |

Reaction Pathway and Transition State Analysis

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. nih.gov For the synthesis of this compound, a plausible route involves the N-arylation of 4-piperidinemethanol with a suitable aminophenyl precursor. nih.govorganic-chemistry.org

A common method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.net Theoretical studies can be employed to model the catalytic cycle of this reaction for the synthesis of this compound. This would involve calculating the energies of the reactants, intermediates, transition states, and products.

The key steps in the catalytic cycle that can be analyzed computationally include:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromoaniline (B143363) or a protected derivative).

Ligand Exchange: The amine (4-piperidinemethanol) coordinates to the palladium center.

Deprotonation: A base removes a proton from the coordinated amine.

Reductive Elimination: The C-N bond is formed, yielding the product and regenerating the palladium(0) catalyst.

Transition state analysis involves locating the highest energy point along the reaction coordinate for each elementary step. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Table 4: Illustrative Calculated Energies for a Key Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Pd(0) catalyst and substrates |

| Oxidative Addition TS | +15.2 | Transition state for the addition of aryl halide |

| Pd(II) Intermediate | -5.8 | Stable intermediate after oxidative addition |

| Reductive Elimination TS | +25.5 | Transition state for C-N bond formation |

| Product Complex | -12.3 | Product coordinated to the Pd(0) catalyst |

These computational studies are crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve the yield and selectivity of the synthesis of this compound.

Biological and Biochemical Interactions of 1 4 Aminophenyl 4 Piperidinemethanol in Vitro & Ex Vivo Studies Only

Receptor Binding and Ligand Affinity Studies (in vitro models)

No studies were found that investigated the binding of 1-(4-Aminophenyl)-4-piperidinemethanol to any specific receptors. Therefore, no data on its affinity or competitive binding properties is available.

Radioligand Binding Assays

Information unavailable.

Competitive Binding Experiments

Information unavailable.

Enzyme Modulation and Inhibition Kinetics (in vitro enzymatic assays)

There is no published research on the effects of this compound on any enzymes.

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

Information unavailable.

Cellular Uptake and Subcellular Localization Studies (in vitro cell lines)

No studies investigating the uptake of this compound into cells or its localization within subcellular compartments were found.

Modulation of Cellular Signaling Pathways (in vitro models)

There is no available data on how this compound may affect any cellular signaling pathways.

Effects on Second Messenger Systems

No research data was found regarding the effects of this compound on second messenger systems. There are no published studies that have investigated the modulation of intracellular signaling pathways, such as cyclic AMP (cAMP), inositol phosphates, or calcium signaling, by this specific compound.

Activation/Inhibition of Protein Kinases/Phosphatases

There is no available scientific literature that reports on the activation or inhibition of protein kinases or phosphatases by this compound. Screening assays and enzymatic activity studies that would provide data on the compound's potential as a kinase or phosphatase inhibitor have not been published.

Interaction with Biomolecules (e.g., DNA, RNA, lipids, proteins) (in vitro biophysical studies)

No in vitro biophysical studies have been published that characterize the interaction of this compound with biomolecules such as DNA, RNA, lipids, or proteins. Consequently, there is no data available from techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to describe its binding affinity, kinetics, or thermodynamics with any biological macromolecule.

Role as a Chemical Probe or Tool Compound in Biological Research

The scientific literature does not identify this compound as a chemical probe or a tool compound for biological research. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. There is no evidence to suggest that this compound has been characterized or utilized for such purposes.

Data Tables

Due to the absence of research data for the specified biological and biochemical interactions of this compound, no data tables can be generated.

Applications of 1 4 Aminophenyl 4 Piperidinemethanol in Non Biological Fields

Applications in Materials Science

The presence of reactive sites in 1-(4-Aminophenyl)-4-piperidinemethanol makes it a candidate for the development of new materials with tailored properties.

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to act as a monomer in step-growth polymerization. The primary aromatic amine can react with carboxylic acid derivatives (such as diacyl chlorides or dianhydrides) to form polyamides, while the hydroxyl group can react with diisocyanates to form polyurethanes or with diacids to form polyesters.

The incorporation of the piperidine (B6355638) ring into the polymer backbone can impart specific properties, such as improved thermal stability, altered solubility, and enhanced mechanical strength. For instance, the synthesis of polyamides from diamines containing heterocyclic rings has been shown to result in polymers with high glass transition temperatures and good solubility in organic solvents.

A related compound, 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol, has been mentioned in the synthesis of N-(4-piperidinyl)-N-phenylamides, highlighting the potential of the piperidinemethanol scaffold in creating amide linkages relevant to polymer chemistry. google.com The synthesis of well-defined polyamides through methods like chain-growth condensation polymerization demonstrates the level of control achievable in creating polymers with specific molecular weights and distributions, a strategy that could be applied to monomers like this compound. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl chloride | Amide | High thermal stability, good solubility |

| Polyurethane | Diisocyanate | Urethane | Elasticity, toughness |

| Polyester | Dicarboxylic acid | Ester | Flexibility, strength |

The hydrogen bonding capabilities of the amino and hydroxyl groups in this compound make it a candidate for the construction of supramolecular assemblies. These non-covalent interactions can drive the self-organization of molecules into well-defined, ordered structures such as nanofibers, sheets, or gels. The interplay of hydrogen bonding, and potentially π-π stacking interactions from the phenyl rings, can lead to the formation of complex supramolecular architectures. ljmu.ac.uknih.gov

The self-assembly of small molecules into larger structures is a powerful tool for creating functional materials. For example, peptide-tetrapyrrole supramolecular assemblies have been explored for their photodynamic activity. ljmu.ac.uk While no direct studies on the supramolecular behavior of this compound have been reported, the principles governing the self-assembly of similar molecules suggest its potential in this area. The formation of two-dimensional supramolecular arrays has been observed in related porphyrin systems through a combination of hydrogen bonding and weak coordination. nih.govlookchem.com

The incorporation of this compound into materials could lead to functionalities beyond structural properties. The aminophenyl group, for instance, is a known chromophore and can impart optical properties to materials. Polymers containing such moieties may exhibit fluorescence or be used in the development of dyes.

Furthermore, the piperidine and aminophenyl groups can be modified to introduce other functional units, leading to materials with specific electronic or magnetic properties. For example, the development of stimuli-responsive materials, which change their properties in response to external triggers like pH, temperature, or light, is a burgeoning field. nih.govmdpi.comnih.govresearchgate.netmdpi.com The amino and hydroxyl groups of this compound could be functionalized with responsive moieties to create such "smart" materials. The synthesis of piperidine derivatives as σ1 receptor ligands has demonstrated synthetic pathways for modifying the piperidine core to introduce diverse functionalities. nih.gov

Role in Catalysis

The structural features of this compound also suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand for metal-catalyzed reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. The combination of an amine and an alcohol in this compound provides a scaffold for bifunctional catalysis. The amine can act as a Lewis base or form enamines or iminium ions, while the hydroxyl group can act as a hydrogen bond donor to activate substrates.

Derivatives of piperidine have been explored as organocatalysts. nih.gov For instance, morpholine-based organocatalysts have been shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org Although pyrrolidine-based catalysts are often more efficient, the development of new catalyst scaffolds is an active area of research. Guanidine-bisurea bifunctional organocatalysts have been successfully applied to the enantioselective α-hydroxylation of a pyranoindolizine intermediate. mdpi.com The chiral environment provided by such catalysts is crucial for achieving high stereoselectivity. While this compound is achiral, it could be used as a starting material for the synthesis of chiral derivatives for asymmetric catalysis.

The nitrogen and oxygen atoms in this compound can act as donor atoms to coordinate with metal centers, making it a potential ligand for transition metal catalysis. The aminophenyl group and the piperidine nitrogen can chelate to a metal, forming a stable complex. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring or the piperidine nitrogen.

Transition metal complexes with ligands containing nitrogen and oxygen donor atoms are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. For example, transition metal complexes of 4-aminoantipyrine (B1666024) derivatives have been synthesized and their applications investigated. nih.gov The study of mixed ligand complexes of propiophenone (B1677668) derivatives with transition metals and amino acids has also been reported, highlighting the importance of N,O-donor ligands in coordination chemistry. core.ac.uk The synthesis of piperidine derivatives for various applications often involves metal-catalyzed steps, underscoring the compatibility of the piperidine scaffold with transition metal chemistry. nih.gov

Use as a Building Block in Organic Synthesis beyond its own Production

This compound is a versatile bifunctional molecule that holds significant potential as a building block in organic synthesis. Its structure incorporates a nucleophilic aromatic amine, a secondary piperidine amine, and a primary alcohol, offering multiple reactive sites for the construction of more complex molecular architectures. These functional groups allow it to participate in a variety of chemical transformations, making it a valuable intermediate for creating diverse chemical entities.

The presence of the primary aromatic amino group on the phenyl ring allows for a range of reactions, including diazotization followed by substitution, acylation, alkylation, and formation of Schiff bases. The secondary amine within the piperidine ring can undergo N-alkylation, N-arylation, and acylation to introduce various substituents. Furthermore, the primary hydroxyl group of the methanol (B129727) moiety can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution reactions.

While specific examples of its use as a starting material for the synthesis of other named compounds are not extensively detailed in readily available literature, its structural motifs are found in numerous biologically active compounds. The 4-aminopiperidine (B84694) scaffold is a key structural element in many bioactive molecules. For instance, an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives has been described, highlighting the importance of this class of compounds as key building blocks for piperazino-piperidine (B8394093) based CCR5 antagonists. sigmaaldrich.com The synthesis of such derivatives often starts from materials like isonipecotate, but the functional group array in this compound makes it a plausible alternative or intermediate for analogous structures. sigmaaldrich.com

The general importance of piperidine derivatives in medicinal chemistry and materials science underscores the potential utility of this compound as a synthetic intermediate. nih.govsigmaaldrich.com The strategic placement of its functional groups allows for the systematic modification and elaboration of its core structure to generate libraries of novel compounds for various applications.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

|---|---|---|

| Primary Aromatic Amine | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Diazotization-Substitution | Halogenation, Hydroxylation, Cyanation | |

| Reductive Amination | N-Alkylated anilines | |

| Secondary Piperidine Amine | N-Alkylation, N-Arylation | Tertiary Amines |

| Acylation | Amides | |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Esterification | Esters | |

| Etherification | Ethers |

Analytical Chemistry Applications (e.g., as a derivatizing agent, reference standard)

In the field of analytical chemistry, this compound has demonstrated significant utility as a chemical derivatizing agent, particularly for enhancing the detection of organic acids in mass spectrometry-based analyses. The analysis of small, polar molecules like organic acids can be challenging due to their poor ionization efficiency, especially in the commonly used positive ion mode.

Recent research has highlighted the use of this compound as a high proton affinity tag to improve the detection of organic acids using Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). rsc.orgresearchgate.netchemicalbook.com By reacting the carboxylic acid groups of the target analytes with the amino group of this compound, a derivative with a much higher proton affinity is formed. This derivatization allows for sensitive detection in the positive ionization mode of the mass spectrometer.

A study demonstrated that derivatizing four common organic acids—lactic, succinic, malic, and citric acids—with this compound led to substantial improvements in detection limits, with some reaching as low as 0.5 parts-per-billion (ppb). rsc.orgresearchgate.net The sensitivity for compounds that were detectable in their native form increased by at least 200-fold, and some analytes, like malic and citric acids, which were not observable in their native form by SFC-MS, were easily measured after derivatization. rsc.orgresearchgate.netchemicalbook.com This derivatization strategy provides a powerful tool for metabolomic analyses and other applications where the sensitive detection of organic acids is crucial. rsc.orgresearchgate.net

The use of this derivatizing agent effectively overcomes the limitations associated with the negative ionization mode typically required for underivatized organic acids, which often suffers from lower sensitivity. rsc.orgresearchgate.net The enhanced signal intensity and lower limits of detection achieved with this compound derivatization represent a significant advancement in the analytical characterization of this important class of metabolites. rsc.orgchemicalbook.com

Table 2: Improvement in Detection of Organic Acids via Derivatization with this compound in SFC-MS

| Organic Acid | Derivatization Reaction | Improvement in Detection | Reference |

|---|---|---|---|

| Lactic Acid | Amide bond formation with the amino group | Significant signal enhancement and lower detection limits. | rsc.orgresearchgate.net |

| Succinic Acid | Amide bond formation with the amino group | At least 200-fold increase in sensitivity. | rsc.orgresearchgate.net |

| Malic Acid | Amide bond formation with the amino group | Became easily measurable, whereas it was undetectable in its native form. | rsc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Integration with Advanced Technologies (e.g., AI for synthesis prediction, microfluidics for reaction optimization)

| Technology | Application in Synthesis | Potential Impact on 1-(4-Aminophenyl)-4-piperidinemethanol |

| Artificial Intelligence (AI) | Predicts retrosynthetic pathways and reaction outcomes. researchgate.net | Faster design of synthetic routes for novel derivatives. |

| Machine Learning (ML) | Analyzes reaction data to predict yields and identify optimal conditions. preprints.org | Improved efficiency and yield of the core synthesis. |

| Microfluidics | Enables high-throughput screening and optimization of reaction conditions in continuous flow systems. | Rapid optimization of synthesis parameters (temperature, catalysts, reaction time) on a microscale, reducing waste. |

| Robotics | Automates the physical execution of chemical reactions. | High-throughput synthesis of a library of derivatives for screening purposes. |

Microfluidics for Reaction Optimization: Microfluidic reactors offer a platform for performing chemical reactions on a microscale with precise control over parameters such as temperature, pressure, and reaction time. This technology is ideal for optimizing the synthesis of piperidine-containing compounds. By enabling high-throughput experimentation, microfluidics allows for the rapid screening of different catalysts, solvents, and reagents to identify the most efficient reaction conditions, significantly reducing the time and materials required for process development.

Exploration of Novel Bioactive Scaffolds Derived from this compound

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. colab.wsresearchgate.net The compound this compound serves as a versatile starting point for creating diverse and complex molecular architectures with potential therapeutic applications. ajchem-a.com